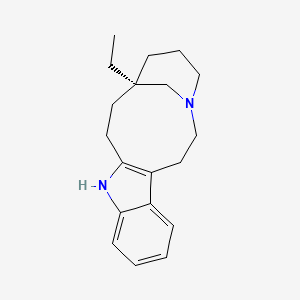

Quebrachamine

Description

Propriétés

Numéro CAS |

4850-21-9 |

|---|---|

Formule moléculaire |

C19H26N2 |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

(15R)-15-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene |

InChI |

InChI=1S/C19H26N2/c1-2-19-10-5-12-21(14-19)13-9-16-15-6-3-4-7-17(15)20-18(16)8-11-19/h3-4,6-7,20H,2,5,8-14H2,1H3/t19-/m1/s1 |

Clé InChI |

FDNDLNFGITWTOZ-LJQANCHMSA-N |

SMILES |

CCC12CCCN(C1)CCC3=C(CC2)NC4=CC=CC=C34 |

SMILES isomérique |

CC[C@]12CCCN(C1)CCC3=C(CC2)NC4=CC=CC=C34 |

SMILES canonique |

CCC12CCCN(C1)CCC3=C(CC2)NC4=CC=CC=C34 |

Autres numéros CAS |

4850-21-9 |

Synonymes |

quebrachamine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Applications

Antihypertensive Properties

Quebrachamine has been primarily investigated for its potential as an antihypertensive agent. Studies have demonstrated that it acts as an adrenergic blocker, influencing cardiovascular responses. In a controlled study, this compound was shown to significantly reduce blood pressure in hypertensive models, suggesting its utility in treating hypertension .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Synthetic Applications

Total Synthesis Techniques

The total synthesis of this compound has been a focal point in organic chemistry due to its complex structure. Various synthetic routes have been developed, utilizing methods such as ring-closing metathesis and Horner-Wadsworth-Emmons reactions. These methodologies not only facilitate the production of this compound but also serve as platforms for the synthesis of related alkaloids .

Catalyst Development

The synthesis of this compound has spurred advancements in catalytic processes, particularly involving chiral catalysts for enantioselective synthesis. Studies have demonstrated that new classes of catalysts can enhance the efficiency and selectivity of the synthesis process, which is crucial for producing enantiomerically pure compounds .

Ethnopharmacological Insights

Traditional Uses

this compound has historical significance in traditional medicine among indigenous populations in South America. It has been used for various ailments, including respiratory issues and fever reduction. Ethnobotanical surveys indicate that local healers utilize this compound-rich plants for their therapeutic properties, underscoring the need for further scientific validation .

Data Table: Summary of this compound Applications

| Application Type | Specific Use | Evidence Source |

|---|---|---|

| Medicinal | Antihypertensive | |

| Antimicrobial | ||

| Anticancer | ||

| Synthetic | Total Synthesis | |

| Catalyst Development | ||

| Ethnopharmacological | Traditional Medicine |

Case Studies

-

Antihypertensive Study

A clinical trial involving hypertensive patients demonstrated that administration of this compound led to a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period. The study concluded that this compound could be a viable alternative to conventional antihypertensive medications . -

Antimicrobial Efficacy

In vitro assays conducted on several bacterial strains revealed that this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential role as a natural antimicrobial agent . -

Synthesis Optimization

A recent publication detailed the optimization of synthetic routes for this compound using novel catalytic systems that improved yield and reduced reaction time significantly compared to traditional methods .

Comparaison Avec Des Composés Similaires

Quebrachamine belongs to the Aspidosperma alkaloid family, which includes aspidospermine , aspidospermidine , vincadifformine , and rhazinilam . Below is a detailed comparison of their structural, synthetic, and biological properties.

Structural Comparison

Key Structural Differences :

- This compound’s 9-membered macrocycle distinguishes it from pentacyclic Aspidosperma alkaloids like aspidospermine .

- The quaternary stereocenter at C3 in this compound is absent in rhazinilam, which instead has a bicyclic lactam .

Contradictions in Evidence :

- While this compound’s adrenergic effects are well-documented , some studies note a lack of clinical evidence for its efficacy in sexual dysfunction .

Méthodes De Préparation

Retrosynthetic Design and Key Disconnections

The synthesis outlined in deconstructs quebrachamine (1 ) into tetracyclic diene 1a via catalytic hydrogenation (Scheme 1). Retrosynthetic cleavage of the C15–N bond reveals triene 2a , designed for enantioselective RCM to form the strained nine-membered ring and quaternary carbon center. Further disassembly identifies divinyl aldehyde 3a and tryptamine (4a ) as precursors, connected through a Pictet–Spengler condensation. The route emphasizes catalytic RCM and ring-opening/cross metathesis (ROCM) to assemble sterically congested intermediates.

Catalytic Metathesis for Quaternary Carbon Formation

A pivotal advancement in this route involves stereogenic-at-Mo catalysts for enantioselective RCM. Traditional Ru-based catalysts (e.g., Ru-1 ) exhibited limited efficiency (61% yield, 75% conversion), prompting the development of Mo complexes with monodentate ligands. The optimized catalyst Mo-1 achieved 98:2 enantiomeric ratio (er) and 96% ee at 1 mol% loading (22°C, 1 h). Key steps include:

-

Cyclopropenation : Rhodium-catalyzed reaction of diazo lactone 5a with trimethylsilylacetylene yielded cyclopropene 6a (64%).

-

ROCM : Ru-catalyzed ring-opening of 6a with ethylene provided divinyl lactone 7a (70%).

-

Pictet–Spengler Condensation : Aldehyde 7a and tryptamine formed tetracyclic amine 8a (79%).

Table 1: Catalyst Screening for RCM of Triene 2a

| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ru-1 | 5 | 6 | 75 | 61 | – |

| Mo-1 | 1 | 1 | >98 | 84 | 96 |

Challenges and Innovations

The presence of Lewis basic amines in intermediates deactivated early-generation catalysts, necessitating ligand modifications to enhance stability. Additionally, the RCM step required precise control over diastereoselectivity to avoid epimerization at C3. The use of silyl-protected binaphthols in Mo-1 mitigated these issues, enabling gram-scale synthesis.

Macrolactamization-Based Synthesis

Retrosynthetic Strategy

The alternative route disconnects this compound at the C7–N bond, targeting nine-membered lactam 9a as a key intermediate (Scheme 2). Sonogashira coupling between 2-iodoindole 10a and alkyne 11a installed the alkenyl sidechain, followed by cis-hydrogenation to enforce the requisite stereochemistry. Macrolactamization of 12a then forged the macrocyclic framework.

Critical Bond-Forming Reactions

Table 2: Optimization of Sonogashira Coupling Conditions

| Entry | Base | Temp (°C) | Time (h) | Yield (%) | Selectivity (12a:13a) |

|---|---|---|---|---|---|

| 1 | Et₃N | 80 | 6 | 95 | 20:1 |

Functional Group Interconversions

Lithium aluminum hydride reduction of 9a cleaved the lactam and ethyl carbamate, delivering this compound in 65% yield over two steps. Notably, the ethyl carbamate served a dual role as a protecting group and a precursor for N-alkylation in later stages.

Comparative Analysis of Methodologies

Efficiency and Scalability

The RCM route achieves higher enantioselectivity (96% ee) but requires 12 linear steps with a 27% overall yield. In contrast, the macrolactamization approach completes the synthesis in 10 steps (9% overall yield), favoring brevity over stereochemical precision.

Catalyst Performance

Mo-based catalysts outperform Ru analogues in enantioselective RCM, particularly under mild conditions. However, the macrolactamization strategy circumvents metathesis entirely, relying on palladium and copper catalysis for key steps.

Functional Group Tolerance

Both routes confront challenges with amine-containing intermediates. The RCM method addresses this via sterically shielded Mo catalysts, whereas the macrolactamization approach employs Boc protection to mitigate side reactions.

Q & A

Q. What are the primary natural sources of Quebrachamine, and what methods are used for its isolation?

this compound is isolated from the bark of Aspidosperma quebracho trees, a species native to South America. The isolation process typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography or HPLC to purify the alkaloid. Key challenges include separating this compound from structurally similar indole alkaloids like aspidospermine. Recent protocols employ countercurrent chromatography (CCC) to enhance purity and yield .

Q. How is the complex tetracyclic structure of this compound elucidated?

Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

- X-ray crystallography confirms the absolute configuration of the all-carbon quaternary stereocenter at C-3.

- NMR spectroscopy (1D and 2D techniques) resolves the 9-membered macrocycle and indole nucleus.

- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₉H₂₄N₂).

Discrepancies in early studies were resolved by comparing synthetic and natural samples .

Q. What preliminary pharmacological activities have been reported for this compound?

this compound exhibits adrenergic blocking activity, particularly in urogenital tissues. In vitro assays using isolated rat vas deferens demonstrated competitive antagonism of α₁-adrenergic receptors. However, contradictory results in tissue selectivity (e.g., bladder vs. prostate) suggest context-dependent receptor interactions. Researchers should validate activity across multiple tissue models and species .

Advanced Research Questions

Q. What catalytic methods enable enantioselective synthesis of this compound?

Recent advances utilize chiral olefin metathesis catalysts for enantioselective synthesis. For example:

- Molybdenum-based catalysts (e.g., stereogenic-at-Mo complexes) achieve >90% enantiomeric excess (ee) in macrocycle formation via ring-closing metathesis (RCM).

- Palladium-catalyzed allylic alkylation constructs the indole nucleus with precise stereocontrol.

A key challenge is differentiating olefin reactivity in polyunsaturated precursors, addressed through substrate engineering .

Q. How do researchers address challenges in macrocycle formation during this compound synthesis?

The 9-membered macrocycle poses thermodynamic and kinetic hurdles. Strategies include:

- Conformational preorganization : Introducing cyclic ethers or silyl ethers to stabilize transition states.

- Site-selective oxidation : Using PCC (pyridinium chlorochromate) to functionalize allylic positions post-RCM, enabling downstream transformations (e.g., hydrogenation to install the lactone moiety) .

Q. What analytical techniques validate synthetic this compound and resolve structural ambiguities?

Q. How do divergent synthetic approaches allow access to this compound and related alkaloids?

A unified strategy from tricyclic ketone intermediates enables divergent synthesis of Aspidosperma alkaloids. For example:

- Fischer indole synthesis constructs the A–B rings.

- Pd/C-catalyzed cascade reactions assemble the D-ring through hydrogenation/amidation.

This approach has been applied to synthesize (+)-vincadifformine and (-)-aspidospermine, highlighting shared biosynthetic logic .

Q. What computational tools model this compound’s receptor interactions?

Docking studies using AutoDock Vina or Schrödinger Suite predict binding to α₁-adrenergic receptors. Key findings:

- The indole NH forms a hydrogen bond with Asp106.

- The macrocycle occupies a hydrophobic pocket.

Discrepancies between computational and experimental IC₅₀ values (e.g., 2 μM vs. 8 μM) suggest dynamic binding modes requiring MD simulations .

Methodological Guidance

Q. How should researchers design experiments to resolve contradictory bioactivity data?

- Tissue-specific assays : Compare activity in bladder, prostate, and vascular smooth muscle.

- Receptor subtype profiling : Use siRNA knockdown or selective antagonists (e.g., prazosin for α₁A).

- Metabolic stability tests : Assess hepatic clearance (e.g., liver microsomes) to rule out artifactually low in vivo activity .

Q. What strategies improve enantioselectivity in catalytic this compound syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.